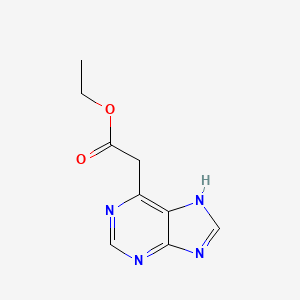

Ethyl 2-(9H-purin-6-yl)acetate

Description

Fundamental Principles of Purine (B94841) Nucleobase Functionality in Biological Systems

Purines are aromatic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. arkat-usa.org The two most prominent purines in biological systems are adenine (B156593) and guanine (B1146940), which serve as fundamental building blocks for nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). ontosight.aiontosight.airesearchgate.net Within the double helix of DNA, adenine (a purine) forms two hydrogen bonds with thymine (B56734) (a pyrimidine), while guanine (a purine) forms three hydrogen bonds with cytosine (a pyrimidine). researchgate.net This specific base pairing is crucial for the stable storage and faithful replication of genetic information. ontosight.airesearchgate.net In RNA, adenine pairs with uracil. ontosight.ai

Beyond their role in genetics, purines are vital components of energy currency and signaling molecules within the cell. ontosight.ai Adenosine (B11128) triphosphate (ATP), a nucleotide containing adenine, is the primary energy carrier in all known forms of life. ontosight.ai Guanosine (B1672433) triphosphate (GTP), another purine nucleotide, also plays a key role in energy transfer and is essential for signal transduction pathways. ontosight.ai Furthermore, purine derivatives such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) act as second messengers in numerous cellular signaling cascades. ontosight.aimolaid.com The transport of these essential molecules across cellular membranes is facilitated by specific transporter proteins. molaid.comacs.org

The Rationale for Synthetic Purine Analog Development in Contemporary Chemical Research

The profound and diverse roles of purines in biological processes make them an attractive target for therapeutic intervention. The development of synthetic purine analogs—molecules that mimic the structure of natural purines but possess modified functionalities—is a cornerstone of modern medicinal chemistry. arkat-usa.orgdntb.gov.ua By subtly altering the purine scaffold, researchers can design molecules that interact with, inhibit, or modulate the function of specific enzymes or receptors involved in disease pathways.

This strategy has led to the discovery and development of a wide array of drugs with diverse clinical applications. arkat-usa.org For instance, many purine analogs exhibit potent antiviral and anticancer properties by interfering with nucleic acid synthesis in rapidly replicating viruses and cancer cells. ontosight.aidntb.gov.uabeilstein-journals.org Others have been designed to act as agonists or antagonists of purinergic receptors, which are involved in a variety of physiological processes, including inflammation and neurotransmission. The continuous exploration of novel synthetic purine analogs, such as Ethyl 2-(9H-purin-6-yl)acetate and its derivatives, holds the promise of yielding new therapeutic agents with improved efficacy and selectivity for a range of diseases. rsc.orgresearchgate.netnih.govnih.gov

Historical Trajectories and Initial Research Paradigms for this compound

The specific historical timeline for the initial synthesis and investigation of this compound is not extensively documented in early literature. However, its emergence is intrinsically linked to the broader exploration of C6-substituted purine analogs. A significant advancement in the accessibility of this compound and its derivatives was reported in 2009 with the development of a straightforward and highly efficient catalyst-free, one-step synthesis. acs.org This method involves the reaction of 6-halopurine derivatives with ethyl acetoacetate (B1235776) to produce (purin-6-yl)acetates. acs.orgresearchgate.net

This synthetic breakthrough provided a practical and scalable route to this compound, thereby establishing a new paradigm for its research. The availability of this compound has facilitated its investigation as a versatile building block in medicinal chemistry. The ethyl acetate (B1210297) moiety at the 6-position of the purine ring offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Research on related structures, such as Ethyl 2-(9H-purin-6-ylsulfanyl)acetate, has explored their potential as ligands for purine receptors or as inhibitors of enzymes involved in purine metabolism. ontosight.ai The initial research paradigm for this compound can thus be viewed as part of a larger effort to systematically explore the chemical space around the purine core to identify novel compounds with valuable biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(7H-purin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRJECVHLOADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421630 | |

| Record name | Ethyl (7H-purin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228-04-8 | |

| Record name | 2228-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (7H-purin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Diversification Strategies for Ethyl 2 9h Purin 6 Yl Acetate

Established Synthetic Pathways for Ethyl 2-(9H-purin-6-yl)acetate

The construction of this compound relies on established principles of heterocyclic chemistry, primarily involving the formation of the purine (B94841) ring system followed by or concurrent with the introduction of the ethyl acetate (B1210297) moiety.

Precursor Chemistry and Strategic Derivatization for Core Structure Assembly

The synthesis of the purine core is a well-trodden path in organic chemistry, with the Traube purine synthesis and its modifications being a prominent method. This typically involves the condensation of a pyrimidine (B1678525) derivative with an appropriate one-carbon unit. For this compound, a common and efficient strategy involves the use of a pre-functionalized purine, such as 6-chloropurine (B14466), as a key precursor.

The primary route to this compound involves the nucleophilic substitution of the chlorine atom in 6-chloropurine by an appropriate acetate-containing nucleophile. A frequently employed method is the alkylation of 6-chloropurine with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in the presence of a base. oup.com The choice of base and solvent is crucial for achieving high yields and regioselectivity. Common bases include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. oup.com

Alternatively, 6-mercaptopurine (B1684380) can serve as a precursor. The thiol group at the C6 position can be alkylated with ethyl bromoacetate to yield the corresponding thioether, Ethyl 2-((9H-purin-6-yl)thio)acetate. Subsequent desulfurization would then lead to the target compound.

Another approach starts from adenine (B156593). Direct alkylation of adenine with ethyl chloroacetate can also yield the desired product. researchgate.net However, this method may lead to a mixture of N9 and N7 isomers, requiring careful control of reaction conditions and purification.

A summary of common precursors and their transformation to the core structure is presented in the table below.

| Precursor | Reagent(s) | Key Transformation | Reference(s) |

| 6-Chloropurine | Ethyl bromoacetate, K₂CO₃, DMF | N-Alkylation | oup.com |

| 6-Mercaptopurine | Ethyl bromoacetate, base | S-Alkylation | |

| Adenine | Ethyl chloroacetate, base | N-Alkylation | researchgate.net |

| 4,5-Diaminopyrimidine | Formic acid, then ethyl haloacetate | Imidazole (B134444) ring formation and N-alkylation |

Mechanistic Organic Chemistry Considerations in this compound Synthesis

The synthesis of this compound is governed by fundamental principles of nucleophilic substitution and the inherent reactivity of the purine ring.

When using 6-chloropurine as a precursor, the reaction with ethyl bromoacetate proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism at the C6 position or, more commonly, an SN2 reaction involving the deprotonated purine acting as a nucleophile. The purine ring possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). The regioselectivity of the alkylation is a critical aspect. Generally, alkylation of purines under basic conditions favors the N9 position due to its higher nucleophilicity and thermodynamic stability of the resulting product. researchgate.net However, the formation of the N7 isomer as a minor product is often observed. The ratio of N9 to N7 isomers can be influenced by factors such as the nature of the alkylating agent, the solvent, the counter-ion of the base, and the temperature. researchgate.netrsc.org For instance, the use of potassium carbonate in DMF typically provides good selectivity for the N9 isomer. oup.com

The mechanism of depurination, the cleavage of the N-glycosidic bond in nucleosides, is also a relevant consideration, especially under acidic conditions, as it highlights the lability of substituents on the purine nitrogen. nih.gov While not a direct step in the primary synthesis of the target compound, understanding the factors that influence the stability of the N-substituent is crucial for handling and further derivatization.

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The versatility of the purine scaffold allows for extensive structural modifications, enabling the generation of diverse chemical libraries for various applications.

Rational Design Principles for Structural Elaboration

The design of novel analogs of this compound is often guided by the desire to modulate its physicochemical properties and biological activity. Key positions for modification on the purine ring are C2, C6, and C8, as well as the nitrogen atoms of the imidazole and pyrimidine rings.

The ethyl acetate moiety at the N9 position offers a handle for further chemical transformations. For instance, hydrolysis of the ester can provide the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amides and esters.

The C6 position is another prime site for diversification. Starting from 6-chloropurine, a wide range of substituents can be introduced via nucleophilic substitution with amines, thiols, or alcohols, leading to a diverse set of 6-substituted purines. rsc.orgnih.govnih.gov These substitutions can significantly alter the electronic and steric properties of the molecule.

The C2 and C8 positions can also be functionalized, often through halogenation followed by cross-coupling reactions or direct C-H activation methods. nih.govrsc.org The introduction of different functional groups at these positions can fine-tune the biological activity of the resulting compounds.

Advanced Synthetic Approaches to Novel this compound Derivatives

Recent advances in synthetic organic chemistry have provided powerful tools for the synthesis of novel purine derivatives. One-pot multi-component reactions have emerged as an efficient strategy for the rapid construction of complex purine scaffolds. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are extensively used for the C-C and C-N bond formation at various positions of the purine ring, particularly starting from halogenated purine precursors. rsc.org For instance, the synthesis of ethyl 2-(6-([1,1′-biphenyl]-2-yl)-9H-purin-9-yl)acetate demonstrates the use of such coupling strategies to introduce aryl groups at the C6 position. rsc.org

Direct C-H activation has become a powerful and atom-economical method for the functionalization of purines, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This approach allows for the direct introduction of alkyl, aryl, or other functional groups at specific C-H bonds of the purine core.

The following table provides examples of advanced synthetic approaches to generate derivatives.

| Synthetic Approach | Position(s) Functionalized | Example of Derivative Class | Reference(s) |

| Palladium-catalyzed cross-coupling | C6 | 6-Arylpurines | rsc.orgrsc.org |

| Direct C-H activation | C6, C8 | C6-Alkylated purines | rsc.orgnih.gov |

| One-pot multi-component reactions | Multiple | Variously substituted purines | rsc.orgresearchgate.net |

| Photoredox catalysis | C6 | C6-Alkylated purines | rsc.org |

Sustainable and Catalytic Methodologies in the Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including purine derivatives. These methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the synthesis of purine derivatives, including the functionalization of 6-chloropurine nucleosides under solvent-free conditions. ucm.es

The use of catalysis is central to many sustainable synthetic strategies. As mentioned earlier, transition-metal catalysis, particularly with palladium and nickel, enables efficient cross-coupling and C-H activation reactions. rsc.orgrsc.orgrsc.org Efforts are ongoing to develop more sustainable catalytic systems, such as those using earth-abundant metals.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Enzymes like purine nucleoside phosphorylase can be used in the synthesis of purine derivatives. ucm.es The use of whole-cell biocatalysts is also a promising approach for the synthesis of chiral alcohols and amines that can be incorporated into purine structures. nih.gov One-pot multi-enzymatic systems are being developed for the efficient production of purine derivatives, mimicking natural metabolic pathways. ucm.esnih.gov

Furthermore, the development of one-pot syntheses and tandem reactions minimizes the number of purification steps, thereby reducing solvent consumption and waste generation. rsc.orgresearchgate.net The use of greener solvents, such as water or bio-based solvents, is also being explored.

Elucidation of Preclinical Biological Activities and Molecular Mechanisms of Ethyl 2 9h Purin 6 Yl Acetate

In Vitro Pharmacological Profiling of Ethyl 2-(9H-purin-6-yl)acetate

Comprehensive in vitro pharmacological profiling is a cornerstone of preclinical drug discovery, providing foundational data on a compound's biological effects at the cellular and molecular level.

Cell-Based Assays for Functional Characterization of this compound

Cell-based assays are instrumental in determining the functional consequences of a compound's interaction with a biological system. For a novel compound like this compound, a typical screening cascade would involve a panel of assays to assess its effects on cell viability, proliferation, and other key cellular processes. For instance, studies on other 9-ethyl-9H-purine derivatives have utilized assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate their anti-proliferative effects against various cancer cell lines, including HeLa, SiHa, and CaSki cells researchgate.net. However, specific data from such functional assays for this compound are not available in the reviewed literature.

Interactive Data Table: Representative Cell-Based Assay Data for Related Purine (B94841) Derivatives

| Cell Line | Assay Type | Endpoint Measured | Result |

| CaSki | MTT Assay | Cell Proliferation | Inhibition observed with certain 9-ethyl-9H-purine derivatives researchgate.net |

| LM8 | TetraColor One | Cell Proliferation | Inhibition observed with certain 9-ethyl-9H-purine derivatives researchgate.net |

Note: This table is illustrative and based on findings for related compounds, not this compound itself, due to a lack of specific data.

Enzymatic Activity Modulation and Inhibition Kinetics of this compound

The purine scaffold is a common feature in many enzyme inhibitors, given its structural resemblance to endogenous ligands like ATP. Determining a compound's effect on specific enzymes is crucial to understanding its mechanism of action. This involves kinetic studies to ascertain the type and potency of inhibition (e.g., competitive, non-competitive). While general methodologies for studying enzyme kinetics and inhibition are well-established, there is no specific information available regarding the enzymatic targets or inhibition kinetics of this compound.

Cellular and Subcellular Mechanisms of Action of this compound

Understanding how a compound influences cellular machinery provides deeper insight into its potential therapeutic applications and liabilities.

Interrogation of Intracellular Signaling Cascades by this compound

Many therapeutic agents exert their effects by modulating intracellular signaling pathways that govern cell fate and function. Given the structural similarity of purines to signaling molecules, it is plausible that this compound could interact with components of various signaling cascades. However, there is a lack of published research investigating the impact of this specific compound on any intracellular signaling pathways.

Impact of this compound on Central Biochemical Pathways

Central biochemical pathways, such as those involved in metabolism and biosynthesis, are critical for cellular homeostasis. The purine core of this compound suggests potential interactions with enzymes involved in nucleotide metabolism. However, no studies have been identified that specifically examine the effects of this compound on these or other central biochemical pathways.

Preclinical Efficacy Assessment of this compound in Disease Models (Non-Clinical)

The evaluation of a compound's efficacy in relevant animal models of disease is a critical step in preclinical development. For related 9-ethyl-9H-purine derivatives, in vitro anti-tumor activity has been reported, suggesting a potential therapeutic avenue researchgate.net. However, there is no available information on the in vivo efficacy of this compound in any non-clinical disease models.

Development and Validation of Relevant In Vitro and Ex Vivo Model Systems

There is no publicly available research detailing the development or validation of specific in vitro or ex vivo model systems for the study of this compound. Scientific literature does not currently describe cellular or tissue-based models that have been utilized to investigate the biological effects of this particular compound.

Quantitative Analysis of Dose-Response Relationships and Potency in Model Systems

Consistent with the absence of established model systems, there is no available data on the dose-response relationships or the potency of this compound. Quantitative metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) have not been reported in the scientific literature for this compound.

Investigation of Molecular Interactions and Pharmacological Target Engagement of Ethyl 2 9h Purin 6 Yl Acetate

Discovery and Validation of Specific Molecular Targets for Ethyl 2-(9H-purin-6-yl)acetate

The initial step in characterizing the pharmacological profile of a compound like this compound involves the identification and validation of its specific molecular targets. This process often begins with broad screening campaigns and is refined through detailed biophysical and cellular assays.

A variety of biophysical techniques are employed to detect and quantify the binding of small molecules to potential protein targets. criver.com These methods are crucial for determining binding affinity (typically expressed as the dissociation constant, Kd), kinetics (on- and off-rates), and thermodynamics of the interaction. reactionbiology.comichorlifesciences.com For purine (B94841) analogs, these assays can reveal interactions with a range of protein families, most notably kinases and G-protein coupled receptors (GPCRs) like adenosine (B11128) receptors. nih.govnih.gov

Commonly used biophysical assays in the study of purine derivatives include:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein, providing real-time kinetic data. criver.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters. ichorlifesciences.com

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA assesses the change in the thermal stability of a protein upon ligand binding. criver.com An increase in the melting temperature is indicative of a stabilizing interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about ligand binding, including the identification of the binding site on the protein.

While specific binding data for this compound is not publicly available, studies on structurally related 6-substituted purines have demonstrated their ability to bind to various targets. For instance, certain 6-heterocyclic-substituted purines have been shown to interact with cardiac sodium channels. nih.gov The nature of the substituent at the 6-position of the purine ring is a key determinant of binding affinity and selectivity. nih.gov

| Assay Type | Parameters Measured | Typical Application for Purine Analogs |

| Surface Plasmon Resonance (SPR) | Kd, kon, koff | Characterizing kinase or receptor binding kinetics |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, n | Validating binding affinity and understanding thermodynamic drivers |

| Thermal Shift Assay (TSA) | ΔTm | High-throughput screening for initial hit identification |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, Kd | Structural characterization of ligand-protein complexes |

Modern drug discovery heavily relies on "omics" technologies to identify potential drug targets in an unbiased manner. nih.gov These approaches, including genomics, proteomics, and metabolomics, provide a global view of the cellular changes induced by a compound, from which specific targets can be inferred and subsequently validated. mdpi.comnih.gov

For a novel compound like this compound, an integrative omics approach for target deconvolution might involve:

Chemical Proteomics: This involves using the compound or a derivatized version as a "bait" to pull down its interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

Transcriptomics (RNA-seq): By treating cells with the compound and sequencing the messenger RNA, researchers can identify genes whose expression is significantly altered. This can point towards the signaling pathways and, by extension, the molecular targets being modulated. nih.gov

Metabolomics: This approach analyzes the global changes in metabolite levels within a cell or organism following compound treatment. nih.gov Given the central role of purines in metabolism, this can be particularly informative for purine analogs. researchgate.net

While specific omics data for this compound are not available, studies on other purine analogs have successfully used these techniques to identify novel targets and elucidate mechanisms of action. pluto.bio

Enzyme-Ligand Dynamics and Kinetic Studies with this compound

Purine analogs are well-known inhibitors of various enzymes, particularly protein kinases. benthamdirect.comtmu.edu.tw The ethyl acetate (B1210297) group at the C6 position of this compound suggests it may interact with the ATP-binding pocket of such enzymes.

Enzyme inhibition studies are critical to understanding the mechanism of action of a compound. These studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

For a potential kinase inhibitor, the following kinetic analyses would be performed:

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by measuring enzyme activity at various concentrations of the inhibitor. This provides a measure of the inhibitor's potency.

Mechanism of Inhibition Studies: By measuring reaction rates at varying substrate (e.g., ATP) and inhibitor concentrations, Lineweaver-Burk or Michaelis-Menten plots can be generated to elucidate the mechanism of inhibition. Many purine-based kinase inhibitors act as ATP-competitive inhibitors. nih.gov

Studies on 2,6,9-trisubstituted purines, such as roscovitine, have shown potent and selective inhibition of cyclin-dependent kinases (CDKs) through competitive binding to the ATP pocket. nih.gov It is plausible that this compound could exhibit a similar mechanism against certain kinases, with the purine core mimicking the adenine (B156593) of ATP and the C6-substituent extending into other regions of the active site to confer selectivity.

| Kinase Family | Example | Relevance for Purine Analogs |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK5 | Targets for anti-cancer therapies |

| Tyrosine Kinases | Src, Abl | Implicated in various cancers |

| Phosphoinositide 3-kinases (PI3Ks) | PI3Kα | Involved in cell growth and proliferation |

Enzyme inhibitors can bind to either the active site (orthosteric site) or a secondary site (allosteric site). imrpress.comresearchgate.net

Orthosteric Inhibition: The inhibitor binds to the same site as the natural substrate. For kinases, this is typically the ATP-binding pocket. Orthosteric inhibitors are often competitive. imrpress.com

Allosteric Inhibition: The inhibitor binds to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. Allosteric inhibitors can be non-competitive and may offer greater selectivity. imrpress.comnih.gov

The purine scaffold of this compound strongly suggests a potential interaction with the orthosteric ATP-binding site of kinases. nih.govbenthamdirect.com The adenine-like core can form key hydrogen bonds with the hinge region of the kinase, a characteristic feature of many ATP-competitive inhibitors. However, the possibility of allosteric modulation cannot be entirely ruled out without experimental evidence. The development of allosteric modulators for kinases is a growing area of research, as they can offer advantages in terms of selectivity over the highly conserved ATP-binding site. imrpress.comresearchgate.netnih.govfrontiersin.org

Receptor-Mediated Activities and Signal Transduction Initiated by this compound

Beyond enzymes, purine derivatives are well-established ligands for purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. nih.govwikipedia.org These receptors are involved in a vast array of physiological processes, and their modulation can have significant therapeutic effects. mdpi.com

The structural similarity of this compound to adenosine suggests it may interact with adenosine receptors (A1, A2A, A2B, and A3). wikipedia.org The nature of the substituent at the N6 position of adenosine is a critical determinant of affinity and efficacy at these receptors. nih.gov For example, N6-substituted adenosine analogs are potent agonists at A1 and A3 receptors. nih.govbenthamscience.com

Binding of an agonist to an adenosine receptor typically initiates a G-protein-mediated signaling cascade. wikipedia.org For instance:

A1 and A3 Receptors: Often couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

A2A and A2B Receptors: Typically couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. frontiersin.org

These changes in cAMP concentration activate downstream effectors such as protein kinase A (PKA), leading to a cellular response. frontiersin.org Purinergic signaling is known to play a role in inflammation, neurotransmission, and cardiovascular function. wikipedia.orgnih.govmcmaster.caannualreviews.org

While the specific receptor-mediated activities of this compound have not been reported, its structure warrants investigation into its potential as a modulator of purinergic signaling pathways.

G-Protein Coupled Receptor (GPCR) Interaction Studies

No studies detailing the interaction of this compound with any G-Protein Coupled Receptors were identified. Consequently, data regarding binding affinities, receptor activation or inhibition, and downstream signaling pathways are not available.

Nuclear Receptor Modulation and Gene Regulation by this compound

There is no available research on the effects of this compound on nuclear receptors. This includes a lack of information concerning its ability to act as an agonist or antagonist for any nuclear receptor, and as a result, there are no findings on its potential to modulate gene expression through these pathways.

Due to the absence of specific research data for this compound in the specified areas of investigation, no data tables or detailed research findings can be provided.

Advanced Computational and Theoretical Studies of Ethyl 2 9h Purin 6 Yl Acetate

Molecular Modeling and Dynamics Simulations of Ethyl 2-(9H-purin-6-yl)acetate

Molecular modeling and dynamics simulations provide a powerful lens to examine the behavior of molecules at an atomic level. These techniques can predict how this compound might interact with biological macromolecules and explore its intrinsic dynamic nature.

Protein-Ligand Docking and Interaction Profiling of this compound

Protein-ligand docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. Given the structural similarity of the purine (B94841) core to endogenous ligands like adenosine (B11128), this compound is a candidate for binding to a variety of purine-recognizing proteins. Docking studies on similar purine analogs have identified targets such as cyclin-dependent kinases (CDKs) and xanthine (B1682287) oxidase (XO). nih.govnih.gov

Computational docking of this compound into the ATP-binding pocket of kinases, for instance, would likely reveal key interactions. The purine ring's nitrogen atoms (N1, N3, N7, and N9) can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, often forming critical interactions with the protein's hinge region backbone. cam.ac.uk The ethyl acetate (B1210297) substituent can form additional interactions; the carbonyl oxygen is a potential hydrogen bond acceptor, and the ethyl group can engage in hydrophobic or van der Waals interactions within the binding pocket. Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the protein-ligand complex over time. nih.govnih.gov

| Potential Protein Target | Key Interaction Type | Likely Interacting Moieties of the Ligand |

| Cyclin-Dependent Kinases (CDKs) | Hydrogen Bonding | Purine ring nitrogens (N1, N7), exocyclic N-H |

| Hydrophobic Interactions | Ethyl group, purine ring surface | |

| Xanthine Oxidase (XO) | Hydrogen Bonding | Purine ring nitrogens, carbonyl oxygen |

| π-π Stacking | Purine ring interacting with aromatic residues | |

| Purinergic Receptors | Hydrogen Bonding | Purine ring nitrogens, carbonyl oxygen |

| Electrostatic Interactions | Polar groups of the ligand and receptor |

Conformational Landscape Analysis and Energetics of this compound

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the rotation around its key single bonds to identify stable, low-energy conformations. The primary sources of conformational flexibility are the bonds connecting the purine ring to the acetate side chain and the bonds within the ethyl acetate group itself.

Computational methods, such as potential energy surface (PES) scanning, can be used to map the energy changes associated with bond rotations. This analysis helps identify the most probable conformations in different environments. For this compound, steric hindrance between the side chain and the purine ring will be a major determinant of the preferred dihedral angles. Intramolecular hydrogen bonding, for example between the N1 nitrogen of the purine and the carbonyl oxygen of the side chain, could also stabilize certain conformations, leading to a more compact structure. Molecular dynamics simulations in different solvents can reveal how the environment influences the conformational equilibrium. nih.gov

| Rotatable Bond | Description | Expected Energetic Profile |

| C6 (purine) – C (methylene) | Connects purine ring to the side chain | Rotation may be moderately restricted by steric clashes with N1 and N7 atoms. |

| C (methylene) – C (carbonyl) | Links methylene (B1212753) bridge to carbonyl group | Relatively free rotation, allowing the ester group to adopt various orientations. |

| O (ester) – C (ethyl) | Connects the ester oxygen to the ethyl group | Generally free rotation, with minimal steric hindrance. |

Quantum Chemical and Electronic Structure Analyses of this compound

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics.

Electronic Properties and Reactivity Predictions of the Purine Moiety

The purine ring system is aromatic, characterized by a delocalized π-electron system across its fused imidazole (B134444) and pyrimidine (B1678525) rings. acs.orgnih.gov Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate various electronic properties. The substituent at the C6 position is known to influence the electronic structure of the purine core. nih.gov An electron-withdrawing group, such as the ethyl acetate moiety, can modulate the electron density distribution and aromaticity of both the five- and six-membered rings. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict chemical reactivity. The locations of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. For purine derivatives, electrophilic attack is often predicted at the electron-rich nitrogen atoms, while nucleophilic substitution can occur at specific carbon atoms. Reactivity descriptors, such as Fukui functions, can provide a more detailed, atom-specific map of reactivity. researchgate.net

| Electronic Property | Description | Predicted Characteristics for the Purine Moiety |

| Aromaticity (e.g., HOMA index) | A measure of π-electron delocalization and stability. | Both pyrimidine and imidazole rings contribute to overall aromaticity, which is slightly perturbed by the C6 substituent. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | The molecule is expected to be polar due to the nitrogen heteroatoms and the ethyl acetate group. |

| HOMO/LUMO Energies | The energies of the frontier molecular orbitals, related to ionization potential and electron affinity. | The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. |

| Electrostatic Potential | A map of charge distribution on the molecular surface. | Negative potential is expected around the nitrogen atoms and carbonyl oxygen, indicating sites for electrophilic attack or hydrogen bonding. |

Intramolecular Interactions and Tautomerism of this compound

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of purines. nih.govias.ac.in The unsubstituted purine molecule can exist in several tautomeric forms, with the N7-H and N9-H forms being the most stable. acs.orgnih.gov The compound name, this compound, specifies the N9-H tautomer. However, in solution, an equilibrium between the N9-H and N7-H tautomers is expected.

The relative stability of these tautomers is influenced by factors such as the nature of substituents and the polarity of the solvent. ias.ac.innih.gov Quantum chemical calculations can predict the relative energies of different tautomers, providing insight into their equilibrium populations. The different tautomers present distinct hydrogen bonding patterns and electronic distributions, which can significantly alter their ability to bind to a biological target. nih.gov For instance, the N7-H tautomer exposes the N9 atom as a hydrogen bond acceptor, whereas the N9-H tautomer exposes the N7 atom. This difference can be critical for molecular recognition by a protein.

| Tautomer | Key Structural Feature | Relative Stability | Potential Biological Implication |

| N9-H Tautomer | Proton located on the N9 atom of the imidazole ring. | Generally the most stable form for many 9-substituted purines in biological systems. acs.org | N7 atom is available as a hydrogen bond acceptor. |

| N7-H Tautomer | Proton located on the N7 atom of the imidazole ring. | Often slightly less stable than the N9-H form, but can be populated in certain environments. nih.gov | N9 atom is available as a hydrogen bond acceptor. |

In Silico Design and Virtual Screening Methodologies for Novel this compound Analogs

Computational techniques are invaluable for the rational design and discovery of new molecules with desired properties. Using this compound as a starting scaffold, various in silico methodologies can be employed to identify novel analogs with potentially enhanced activity or improved physicochemical properties.

One common approach is ligand-based virtual screening. cam.ac.uk A pharmacophore model can be constructed based on the key chemical features of this compound responsible for a hypothetical biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model then serves as a 3D query to search large chemical databases for molecules that match the pharmacophore, identifying structurally diverse compounds with the potential for similar activity. cam.ac.uk

Alternatively, if a specific protein target has been identified, structure-based virtual screening can be performed. nih.gov This involves docking a library of compounds into the protein's binding site and scoring them based on their predicted binding affinity. bjmu.edu.cn Hits from this screening can then be further analyzed and prioritized for synthesis and experimental testing. Computational tools can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to filter out candidates with unfavorable profiles early in the design process. nih.gov

| Step | Methodology | Description | Desired Outcome |

| 1. Scaffold Selection | N/A | This compound is used as the starting chemical framework. | A validated starting point for analog design. |

| 2. Target Identification | Protein-Ligand Docking (Hypothetical) | Identify potential biological targets for the scaffold. | A protein structure for structure-based design. |

| 3. Library Generation | Combinatorial Chemistry (In Silico) | Generate a virtual library of analogs by modifying the scaffold at various positions (e.g., R-group substitution on the purine ring or ester). | A diverse set of virtual compounds for screening. |

| 4. Virtual Screening | Pharmacophore Modeling or Structure-Based Docking | Screen the virtual library against a pharmacophore model or a protein target. cam.ac.uknih.gov | A ranked list of "hit" compounds with high predicted affinity. |

| 5. Filtering and Prioritization | ADMET Prediction | Calculate physicochemical and pharmacokinetic properties for the top-ranked hits. | A smaller, refined list of promising candidates for synthesis. |

Ligand-Based Virtual Screening Approaches

Ligand-based virtual screening (LBVS) encompasses a variety of computational techniques that utilize the structural information of known active compounds to identify new molecules with similar biological activities from large chemical databases. These methods are particularly useful when the three-dimensional structure of the biological target is unknown.

One of the primary LBVS methods is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For the this compound scaffold, a pharmacophore model could be developed based on a set of known active purine derivatives targeting a particular enzyme, such as a kinase. For instance, studies on 2,6,9-trisubstituted purine derivatives have led to the elucidation of pharmacophore models related to their cytotoxic effects on various cancer cell lines. nih.gov These models typically highlight the importance of specific substitutions on the purine ring for biological activity.

A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the purine ring.

A hydrogen bond donor feature from the N9-H of the purine.

A hydrophobic or aromatic feature corresponding to the purine ring itself.

An additional hydrogen bond acceptor in the ethyl acetate group at the 6-position.

Table 1: Exemplary Pharmacophore Features for Purine-Based Scaffolds

| Pharmacophore Feature | Potential Corresponding Moiety on this compound | Rationale for Inclusion |

| Hydrogen Bond Acceptor | N1, N3, N7 of the purine ring; Carbonyl oxygen of the ethyl acetate group | Mimicking the adenine (B156593) portion of ATP to interact with the hinge region of kinases. |

| Hydrogen Bond Donor | N9-H of the purine ring | Formation of key interactions with the protein backbone. |

| Aromatic Ring | The purine ring system | π-π stacking interactions with aromatic residues in the binding pocket. |

Another powerful LBVS technique is similarity searching , which involves screening databases for molecules that are structurally similar to a known active compound. The similarity can be assessed based on 2D fingerprints (representing the presence or absence of structural fragments) or 3D shape and electrostatic properties. Starting with this compound as a query, similarity searching could identify commercially available or synthetically accessible analogs with a higher probability of exhibiting the desired biological activity. For example, a virtual screening of purmorphamine (B1684312) analogs, a 2,6,9-trisubstituted purine, was successful in identifying compounds that induce osteogenic differentiation of human mesenchymal stem cells. karger.com

Structure-Based Drug Design Principles for this compound Scaffolds

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design and optimize ligands. This approach allows for a more rational and targeted design of inhibitors.

A crucial step in SBDD is molecular docking , a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to screen virtual libraries of compounds against a target protein and to understand the binding mode of potential inhibitors. For the this compound scaffold, molecular docking studies could be performed against various protein kinases, which are common targets for purine-based inhibitors. nih.gov For instance, docking studies of purine derivatives into the ATP-binding site of cyclin-dependent kinase 2 (CDK2) have revealed key interactions, such as hydrogen bonds with residues in the hinge region (e.g., Leu83) and hydrophobic interactions in the surrounding pocket. nih.govnih.gov The ethyl acetate group at the C6 position of the scaffold could be explored for its potential to form additional interactions with the solvent-exposed region of the active site.

Table 2: Potential Molecular Docking Targets and Key Interactions for Purine Scaffolds

| Target Protein | PDB ID | Key Interacting Residues for Purine Scaffolds | Potential Role of this compound Moiety |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Leu83, Glu81, Asp86, Lys33 | The purine core can form hydrogen bonds with the hinge region, while the ethyl acetate group can extend towards the solvent-exposed area, potentially interacting with polar residues. |

| c-Src Tyrosine Kinase | 2H8H | Met341, Thr338, Glu310 | The N1 and N6 atoms of the purine ring are crucial for hinge binding. The substituent at the 6-position can influence selectivity. nih.gov |

| Phosphoinositide 3-kinase (PI3K) | 4J6I | Val851, Met922, Tyr836 | The morpholino group at C6 in known inhibitors forms important interactions. The ethyl acetate group could be modified to mimic these interactions. nih.gov |

Based on the insights from molecular docking, the this compound scaffold can be further optimized. For example, if docking studies reveal an unoccupied hydrophobic pocket near the ethyl acetate group, modifications to this substituent could be proposed to enhance binding affinity. This iterative process of design, synthesis, and biological evaluation, guided by computational modeling, is a hallmark of modern drug discovery. The introduction of polar substitutions at the C6 position of the purine scaffold has been shown to be beneficial for CDK2 inhibition. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Ethyl 2 9h Purin 6 Yl Acetate Derivatives

Correlating Structural Modifications with Modulated Biological Activity Profiles

The biological activity of purine (B94841) derivatives can be finely tuned by making specific chemical modifications to the core structure. SAR studies investigate these changes systematically to identify key functional groups and structural motifs responsible for the desired pharmacological effects.

The purine ring system of Ethyl 2-(9H-purin-6-yl)acetate offers several positions for substitution, primarily at the C2, C6, and C8 atoms, and the N9 position. The nature and position of these substituents profoundly influence the electronic structure and, consequently, the biological activity of the molecule. nih.gov

Purine Moiety:

C6-Position: The acetate (B1210297) group in the titular compound is located at the C6 position. This position is critical, and modifications here significantly alter activity. For instance, in studies on 2,6,9-trisubstituted purines, connecting an arylpiperazinyl system at position 6 was found to be beneficial for cytotoxic activity. nih.gov The ester functionality of the acetate group itself can act as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets.

C2-Position: The presence of a free amino group at the C2 position can sometimes inhibit coupling efficiency in synthetic reactions. nih.gov

C8-Position: Substituents at the C8-position have been shown to exert a stronger influence on the electronic structure of the purine ring compared to those at the C2 position. nih.gov In some anticancer derivatives, the presence of a phenyl group at the C(8) position showed potential for developing compounds with improved properties. acs.org

N9-Position: N-alkylation on the purine core, which involves different chain lengths and spatial distributions, is often performed to correlate these molecular patterns with potential antitumor activity. nih.gov

Acetate Moiety: The ethyl acetate group at the C6 position primarily influences the molecule's polarity, solubility, and potential for metabolic hydrolysis. The ester linkage is susceptible to cleavage by esterase enzymes in the body, which can be a factor in the compound's pharmacokinetic profile. The ethyl group itself contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Studies on purine derivatives have shown that the presence of an amino group, as in adenine (B156593), enhances the substituent effect compared to an unsubstituted purine. nih.gov Furthermore, substituents tend to reduce the aromaticity of the five-membered imidazole (B134444) ring while increasing it in the six-membered pyrimidine (B1678525) ring in stable tautomers. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. nih.gov Chiral molecules, which are non-superimposable on their mirror images (enantiomers), can interact very differently with chiral biological targets like receptors and enzymes. nih.gov

While this compound itself is not chiral, the introduction of a chiral center in its analogs could lead to significant differences in their pharmacological profiles. For example, substitution on the alpha-carbon of the acetate moiety (the carbon adjacent to the carbonyl group) would create a chiral center, resulting in two distinct enantiomers.

In such cases, it is common for one enantiomer to be responsible for the desired therapeutic effects, while the other may be inactive or contribute to undesirable side effects. nih.gov Therefore, for any chiral analog of this compound, the individual enantiomers should be considered as distinct chemical entities with potentially different biological and pharmacokinetic properties. nih.gov

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com These models are invaluable tools in drug discovery, used to predict the activity of new compounds and guide structural modifications to enhance potency. nih.govtandfonline.com The development of a robust QSAR model involves several critical steps, including data set preparation, descriptor calculation, model generation, and rigorous validation. nih.govuniroma1.it

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These can range from simple 2D descriptors to complex 3D fields. researchgate.netnih.gov

Molecular Descriptors: For purine derivatives, a variety of descriptors have been used to build predictive models. These include:

Topological and Electronic Descriptors: Such as the SsCH3E-index (electrotopological state of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor). tandfonline.comresearchgate.net

Physicochemical Properties: Lipophilicity (log P), molecular weight, and descriptors for positive or negative partial surface area. nih.govtandfonline.com

3D Field Descriptors (CoMFA/CoMSIA): These models calculate steric and electrostatic fields around the molecules to explain activity. Studies on trisubstituted purines have shown that steric properties can be more influential than electronic properties in explaining cytotoxicity. nih.gov

Statistical Model Generation: Once descriptors are calculated, statistical methods are used to generate the mathematical model.

Partial Least Squares (PLS): A common method used to handle large numbers of descriptors and find the best correlation with biological activity. tandfonline.comresearchgate.net

Multiple Linear Regression (MLR): Used to create a linear equation relating a small number of significant descriptors to activity. tandfonline.com

Artificial Neural Network (ANN): A machine learning method that can capture non-linear relationships and potentially improve the predictive accuracy of initial models. tandfonline.com

A 2D-QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors identified a model with key descriptors that positively and negatively correlated with activity.

| Descriptor | Contribution |

| SsCH3E-index | Positive |

| H-Donor Count | Positive |

| T_2_Cl_3 | Positive |

| SsOHcount | Negative |

| Data derived from a study on substituted purine analogs as c-Src tyrosine kinase inhibitors. tandfonline.comresearchgate.net |

A QSAR model is only useful if it is robust and has strong predictive power for new, untested compounds. nih.govbasicmedicalkey.com Validation is therefore a critical step to ensure the model is not a result of chance correlation. uniroma1.it

Internal Validation: This assesses the model's stability using the training set data. The most common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.ittandfonline.com

External Validation: This is the ultimate test of a model's predictive ability. The model is used to predict the activity of an external test set of compounds that were not used in model generation. The predictive correlation coefficient (R²pred) is calculated, with a value greater than 0.6 often considered a benchmark for a predictive model. uniroma1.it

Other Statistical Metrics: The quality of a model is also judged by the coefficient of determination (R²), which measures the fit of the data, and the Root Mean Square Error (RMSE). tandfonline.com

A validated QSAR model for a series of 34 purine derivatives showed strong statistical significance, indicating its reliability.

| Statistical Parameter | Value | Description |

| r² | 0.8319 | Goodness of fit for the training set |

| q² | 0.7550 | Internal predictive ability (cross-validation) |

| pred_r² | 0.7983 | Predictive ability for the external test set |

| Statistical results for the best QSAR model developed for a series of c-Src tyrosine kinase substituted purine inhibitors. tandfonline.comresearchgate.net |

The applicability domain (AD) of a QSAR model must also be defined. The AD specifies the chemical space in which the model can make reliable predictions, ensuring it is only used for compounds similar to those in the training set. nih.govrsc.org

Pharmacophore Modeling and Ligand-Based Design for this compound Scaffolds

When the 3D structure of a biological target is unknown, ligand-based design methods like pharmacophore modeling are extremely useful. acs.org A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov

The process involves identifying the key structural features common to a set of active molecules. nih.gov For purine derivatives, these features typically include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic features (HY)

Aromatic Rings (AR)

A study on 2,6,9-trisubstituted purines generated pharmacophore models to explain their cytotoxic activity against different cancer cell lines. nih.gov Another effort to find inhibitors for Plasmodium falciparum Hsp90 developed a pharmacophore model (DHHRR) consisting of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. acs.orgnih.gov This model was then used to screen databases for new potential inhibitors. nih.gov

The quality of a pharmacophore model is assessed by its ability to select active compounds from a database while rejecting inactive ones. nih.gov Once validated, the pharmacophore serves as a 3D query for virtual screening of large chemical libraries to identify novel scaffolds that match the required features, a key strategy in modern drug discovery. acs.orgrsc.org This approach provides a powerful platform for the design of new ligands based on the purine scaffold for various therapeutic applications. nih.gov

Emerging Research Directions and Advanced Methodologies in Ethyl 2 9h Purin 6 Yl Acetate Research

Application of Advanced Omics Technologies in Mechanistic Studies of Ethyl 2-(9H-purin-6-yl)acetate

The advent of omics technologies has revolutionized the ability to obtain a global view of molecular changes within a biological system in response to a specific compound. For this compound, these approaches are pivotal in moving beyond single-target interactions to understanding its broader physiological and pathological effects.

Transcriptomic and proteomic analyses offer a comprehensive snapshot of the gene expression and protein level changes that occur within a cell or organism upon exposure to this compound. By quantifying messenger RNA (mRNA) transcripts and protein abundance, researchers can identify the signaling pathways and cellular processes modulated by the compound.

For instance, a hypothetical transcriptomic study using RNA-sequencing on a human cancer cell line treated with this compound could reveal significant alterations in the expression of genes involved in cell cycle regulation and apoptosis. Such a study might show an upregulation of pro-apoptotic genes like BAX and PUMA, and a downregulation of anti-apoptotic genes such as BCL2.

Proteomic studies, often employing techniques like mass spectrometry, can then confirm whether these changes in gene expression translate to the protein level. A possible outcome of such an analysis is the observed increase in the abundance of caspase proteins, which are key executioners of apoptosis.

Table 1: Illustrative Transcriptomic Signature of a Cancer Cell Line Treated with this compound

| Gene | Function | Fold Change (Treated vs. Control) | p-value |

| CDKN1A | Cell cycle inhibitor | +2.5 | <0.01 |

| GADD45A | DNA damage response | +2.1 | <0.01 |

| BAX | Pro-apoptotic | +1.8 | <0.05 |

| BCL2 | Anti-apoptotic | -2.2 | <0.01 |

| CCND1 | Cell cycle progression | -1.9 | <0.05 |

Table 2: Hypothetical Proteomic Signature in Response to this compound

| Protein | Function | Fold Change (Treated vs. Control) | Identification Method |

| p21 | Cell cycle inhibitor | +2.2 | Western Blot, MS/MS |

| Cyclin D1 | Cell cycle progression | -1.7 | Western Blot, MS/MS |

| Cleaved Caspase-3 | Apoptosis executioner | +3.0 | Western Blot, MS/MS |

| Bcl-2 | Apoptosis inhibitor | -2.0 | ELISA, MS/MS |

Metabolomics and lipidomics provide a functional readout of the physiological state of a cell by quantifying small molecule metabolites and lipids. These disciplines can uncover metabolic pathways that are perturbed by this compound.

Using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can profile the metabolome of cells treated with the compound. A hypothetical study might reveal that this compound significantly alters central carbon metabolism, evidenced by changes in the levels of intermediates in the tricarboxylic acid (TCA) cycle and glycolysis.

Lipidomic profiling could further indicate that the compound affects membrane composition and signaling lipids. For example, a decrease in phosphatidylcholine species and an increase in ceramide levels could suggest an induction of cellular stress and apoptosis.

Table 3: Potential Metabolomic Changes Induced by this compound

| Metabolite | Pathway | Percent Change (Treated vs. Control) | Analytical Platform |

| Citrate | TCA Cycle | -30% | LC-MS |

| Succinate | TCA Cycle | +25% | LC-MS |

| Lactate | Glycolysis | +40% | NMR |

| ATP | Energy Metabolism | -20% | LC-MS |

Integration of Biophysical Techniques for High-Resolution Interaction Studies of this compound

To comprehend the molecular basis of this compound's activity, it is crucial to characterize its direct interactions with biological macromolecules. Advanced biophysical techniques provide high-resolution data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface. mdpi.com This method can be employed to determine the association (k_on) and dissociation (k_off) rate constants of the interaction between this compound and a target protein, from which the equilibrium dissociation constant (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. azom.com ITC provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in a single experiment. This information is invaluable for understanding the driving forces behind the binding of this compound to its target.

Table 4: Illustrative Biophysical Parameters for the Interaction of this compound with a Target Kinase

| Technique | Parameter | Value |

| SPR | K_D (Dissociation Constant) | 500 nM |

| SPR | k_on (Association Rate) | 1 x 10^5 M^-1s^-1 |

| SPR | k_off (Dissociation Rate) | 5 x 10^-2 s^-1 |

| ITC | ΔH (Enthalpy Change) | -10.5 kcal/mol |

| ITC | TΔS (Entropy Change) | -2.1 kcal/mol |

| ITC | Stoichiometry (n) | 1.1 |

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for determining the three-dimensional structure of small molecules and their complexes with macromolecules at atomic resolution.

NMR spectroscopy can be used to confirm the structure of this compound in solution and to map its binding site on a target protein. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the specific atoms of the compound that are in close contact with the protein.

Innovative Experimental Platforms for High-Throughput Screening of this compound Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for a specific biological activity. nyu.edu For this compound, HTS platforms are essential for identifying analogs with improved potency, selectivity, and pharmacokinetic properties.

These platforms often utilize automated liquid handling systems, robotic plate handlers, and sensitive detection methods (e.g., fluorescence, luminescence) to screen thousands of compounds per day. nyu.edu The development of cell-based assays that can be miniaturized into 384- or 1536-well plate formats is a key aspect of HTS campaigns.

A typical HTS campaign for this compound analogs might involve a primary screen to identify "hits" that inhibit a particular enzyme or cellular process. These hits would then be subjected to secondary screens to confirm their activity and determine their concentration-response curves. Promising compounds from these screens would then enter the lead optimization phase, where medicinal chemists would synthesize further derivatives to enhance their drug-like properties. The use of diverse chemical libraries, including those based on the privileged purine (B94841) scaffold, is a common strategy in such screening efforts. nih.gov

Interdisciplinary Perspectives and Future Trajectories in this compound Research

The exploration of this compound, a notable purine derivative, is poised to expand significantly through the integration of interdisciplinary approaches and the pursuit of novel research trajectories. While current knowledge provides a foundational understanding of its chemical properties, the future of research on this compound lies in the convergence of diverse scientific fields and the application of advanced methodologies. This will enable a deeper comprehension of its potential biological activities and therapeutic applications, mirroring the broader trends in the study of purine analogues. wikipedia.orgrsc.org

The development of new purine analogues has historically been a significant therapeutic advance, particularly in the management of lymphoid malignancies. nih.gov The trajectory of research for compounds like this compound is expected to build upon this legacy, leveraging enhanced understandings of purine metabolism. nih.gov

Collaborative Frontiers: Integrating Disciplines

Future research into this compound will increasingly rely on synergistic collaborations between chemists, biologists, computational scientists, and clinicians. The Purine and Pyrimidine (B1678525) Society fosters such collaboration by bringing together basic, clinical, and translational investigators to share novel research on the metabolism and application of these compounds in health and disease. ppsociety.orgnih.gov

Computational and Theoretical Chemistry: A significant future direction involves the use of first-principles electronic structure calculations and other computational models to investigate the structural and electronic properties of this compound. nih.gov Such studies are crucial for understanding its tautomeric forms, stability, and potential interaction with biological targets. nih.gov Quantitative structure-property relationship (QSPR) approaches can also be employed to estimate properties like pKa, which are vital for pharmaceutical studies. semanticscholar.org In silico studies, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and molecular docking, will be instrumental in screening the compound against various receptor sites and predicting its bioavailability and potential as a therapeutic agent. nih.gov

Chemical Biology and Target Identification: A key trajectory is the identification and validation of specific biological targets for this compound. Drawing from the broader field of purine analogues, potential targets could include enzymes involved in nucleotide metabolism, protein kinases, or even emerging targets like purine-binding riboswitches. researchgate.netresearchgate.net The development of chemical probes based on the core structure of this compound will be essential for elucidating its mechanism of action within cellular systems.

Structural Biology and Biophysics: High-resolution structural studies, using techniques like X-ray crystallography and NMR spectroscopy, will be critical for visualizing the interactions between this compound and its biological targets. nih.gov This structural information provides a rational basis for designing second-generation derivatives with improved potency and selectivity. nih.gov

Emerging Research Trajectories and Advanced Methodologies

The scientific community is continuously developing advanced methodologies that can be applied to the study of purine derivatives. The future for this compound research will involve harnessing these techniques to explore new therapeutic avenues.

High-Throughput and High-Content Screening: Systematic screening of this compound and its analogues against large panels of cancer cell lines, viral assays, and microbial pathogens will be a primary driver for discovering new therapeutic applications. nih.gov This aligns with the known antimicrobial, antifungal, and antitumor activities of many purine derivatives. researchgate.net

Systems Biology and 'Omics' Approaches: Investigating the global effects of this compound on cellular systems through transcriptomics, proteomics, and metabolomics will offer a comprehensive view of its biological impact. This approach can reveal novel mechanisms of action and identify potential biomarkers for its activity.

Novel Synthetic Methodologies: Research will also focus on developing new and efficient synthetic routes to this compound and its derivatives. rsc.orgmdpi.com This includes reconstructive methodologies and multicomponent reactions to generate a diverse library of related compounds for biological evaluation. mdpi.comresearchgate.net

The table below outlines potential future research directions for this compound, highlighting the interdisciplinary nature of these pursuits.

| Research Direction | Key Disciplines Involved | Advanced Methodologies to be Employed | Potential Outcomes |

| Anticancer Agent Development | Medicinal Chemistry, Oncology, Computational Biology | Molecular Docking, High-Throughput Screening, In Vivo Tumor Models, QSAR Studies nih.govresearchgate.net | Identification of novel anticancer therapeutics that interfere with DNA replication or other cancer-related pathways. wikipedia.org |

| Antiviral Activity Exploration | Virology, Biochemistry, Chemical Biology | Viral Replication Assays, Enzyme Inhibition Studies, Structural Biology | Development of new antiviral drugs targeting viral polymerases or other essential enzymes. researchgate.netnih.gov |

| Antimicrobial Target Validation | Microbiology, Molecular Biology, Genetics | Riboswitch Binding Assays, Minimum Inhibitory Concentration (MIC) Testing | Discovery of novel antimicrobial agents that target essential metabolic pathways in pathogens. researchgate.net |

| Immunomodulatory Effects | Immunology, Pharmacology | Cytokine Profiling, Lymphocyte Proliferation Assays, Signal Transduction Studies | Characterization of potential immunosuppressive or immunostimulatory properties for treating autoimmune diseases or enhancing vaccine efficacy. |

| Neurological Applications | Neuroscience, Neuropharmacology | Receptor Binding Assays, Electrophysiology, Behavioral Models | Investigation of effects on purinergic receptors in the central nervous system for potential treatment of neurological disorders. |

By embracing these interdisciplinary perspectives and advanced methodologies, the research community can unlock the full potential of this compound, paving the way for innovative discoveries and potential therapeutic breakthroughs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(9H-purin-6-yl)acetate in laboratory settings?

- Methodological Answer : The compound is typically synthesized via alkylation or coupling reactions. For example, purine derivatives can be functionalized at the 6-position using ethyl acetates under nucleophilic conditions. A procedure involves reacting 6-chloropurine with ethyl glyoxylate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C for 12 hours . Post-synthesis, purification is achieved via flash column chromatography (e.g., cyclohexane:ethyl acetate gradients) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H NMR : Characteristic peaks include aromatic purine protons (δ 8.79 ppm, singlet) and ethyl ester signals (δ 4.27–4.19 ppm, multiplet) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 517.3497, matching the calculated molecular formula .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structural validation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel column chromatography with gradients of ethyl acetate in cyclohexane (e.g., 65:35) is effective for separating isomers and byproducts . For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase (≥99.9% purity) is recommended .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in NMR or MS data during structural elucidation?

- Methodological Answer : Cross-validate data using multiple techniques:

- Variable Temperature NMR : Resolve tautomeric ambiguities (e.g., keto-enol forms) by analyzing shifts at different temperatures.

- High-Resolution MS (HRMS) : Confirm molecular formulas within 5 ppm accuracy .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

Q. How to design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity Assays : Use the MTT assay on HeLa cells. Incubate compounds (1–100 μM) for 48 hours and measure IC₅₀ values via spectrophotometry .

- Table 1 : Cytotoxic Activity of Derivatives

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 1 | 3.02 | HeLa |

| 3 | 7.16 | HeLa |

Q. How can researchers address low yields in the alkylation step during synthesis?

- Methodological Answer : Optimize reaction parameters:

- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity.

- Temperature Control : Increase to 80°C if side reactions are minimal .

Q. What methodologies are recommended for analyzing the thermodynamic properties of this compound?

- Methodological Answer :

- Henry’s Law Constants : Measure gas-liquid partitioning using static headspace GC-MS. Reported values range from 4.7–8.9 mol/(kg·bar) at 298 K .

- Gas-Phase Ion Energetics : Determine proton affinity (835.7 kJ/mol) via mass spectrometry-based equilibria .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the bioactivity of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Validate results by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.